N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
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Overview
Description
N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Chlorine Atom: The chlorine atom is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzylphenyl Group: The benzylphenyl group is attached via a nucleophilic substitution reaction, where the benzylphenylamine reacts with the quinazolinone intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Lacks the chlorine atom, which can affect its biological activity.
N-(2-Benzylphenyl)-2-(7-bromo-4-oxo-3(4H)-quinazolinyl)acetamide: Contains a bromine atom instead of chlorine, which can lead to different reactivity and biological effects.
N-(2-Benzylphenyl)-2-(7-methyl-4-oxo-3(4H)-quinazolinyl)acetamide: Contains a methyl group instead of chlorine, which can influence its chemical properties and biological activity.
Uniqueness
N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is unique due to the presence of the chlorine atom, which can enhance its reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
853319-00-3 |
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Molecular Formula |
C23H18ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(2-benzylphenyl)-2-(7-chloro-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H18ClN3O2/c24-18-10-11-19-21(13-18)25-15-27(23(19)29)14-22(28)26-20-9-5-4-8-17(20)12-16-6-2-1-3-7-16/h1-11,13,15H,12,14H2,(H,26,28) |
InChI Key |
XQLSJCWOAPOLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
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